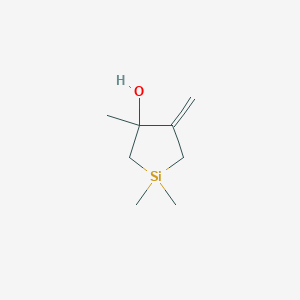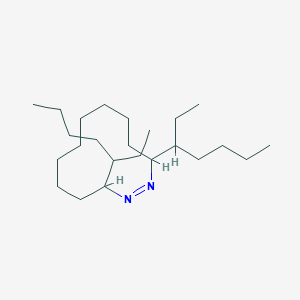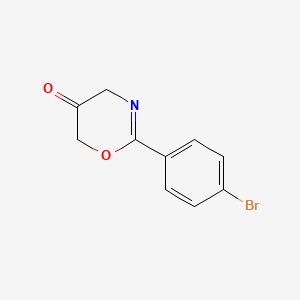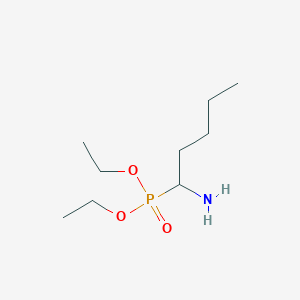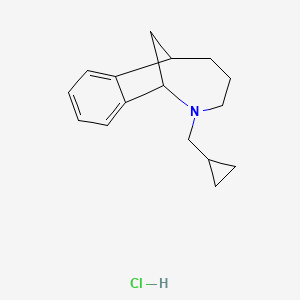
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a hexahydro-1,6-methano-2-benzazocine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzazocine core or the cyclopropylmethyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzazocine derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
- Cyclopropylmethylbenzene
- Benzazocine hydrochloride
Uniqueness
What sets 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride apart is its unique combination of a cyclopropylmethyl group and a benzazocine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
76777-02-1 |
|---|---|
Fórmula molecular |
C16H22ClN |
Peso molecular |
263.80 g/mol |
Nombre IUPAC |
9-(cyclopropylmethyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C16H21N.ClH/c1-2-6-15-14(5-1)13-4-3-9-17(16(15)10-13)11-12-7-8-12;/h1-2,5-6,12-13,16H,3-4,7-11H2;1H |
Clave InChI |
SBZRLBZOFIOKRT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C3=CC=CC=C23)N(C1)CC4CC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
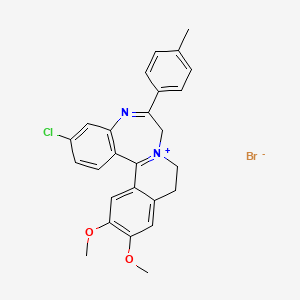
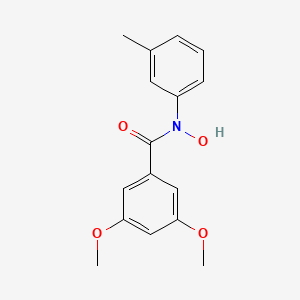
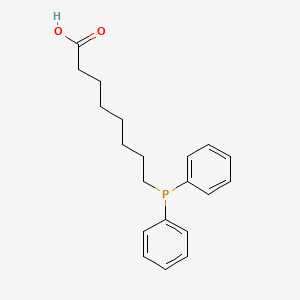
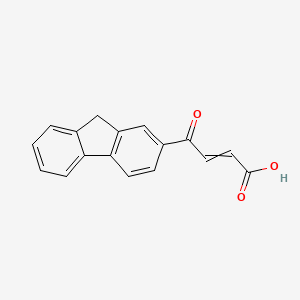
![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
